Part 1: Chemical Identity and Physicochemical Properties
Part 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide on the CAS Number, Synthesis, and Characterization of PB-22 7-hydroxyisoquinoline isomer
This guide provides a comprehensive technical overview of the PB-22 7-hydroxyisoquinoline isomer, a structural variant of the synthetic cannabinoid PB-22. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, metabolism, and analytical characterization.
The PB-22 7-hydroxyisoquinoline isomer is a distinct chemical entity with its own unique identifier. Its structural relationship to PB-22, where the ester linkage is at the 8-position of the quinoline ring, is a critical aspect for its analytical differentiation.
| Property | Value | Source |
| Chemical Name | 1-pentyl-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester | [1] |
| CAS Number | 2365471-61-8 | [1] |
| Molecular Formula | C23H22N2O2 | [1][2] |
| Molecular Weight | 358.4 g/mol | [1] |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=C4C(=C3)C=NC=C4 | [1] |
| InChI Key | SKNIUESFTXIXQK-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Chemical Derivatization
The synthesis of PB-22 and its isomers, including the 7-hydroxyisoquinoline variant, typically involves a straightforward esterification reaction. This process is crucial for the preparation of analytical reference standards.
Proposed Synthetic Pathway
The most common synthetic route involves the coupling of 1-pentyl-1H-indole-3-carboxylic acid with the desired hydroxylated quinoline or isoquinoline moiety. This is generally achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the hydroxyl group of the isoquinoline in the presence of a base.
Caption: A general scheme for the synthesis of the target compound.
Experimental Protocol: Synthesis of PB-22 7-hydroxyisoquinoline isomer
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Activation of the Carboxylic Acid:
-
Dissolve 1-pentyl-1H-indole-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), at a controlled temperature (e.g., 0 °C) to form the acyl chloride intermediate.
-
Stir the reaction mixture until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
-
Esterification:
-
In a separate flask, dissolve 7-hydroxyisoquinoline in an anhydrous solvent containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Slowly add the previously prepared acyl chloride solution to the 7-hydroxyisoquinoline solution at a controlled temperature.
-
Allow the reaction to proceed until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the pure PB-22 7-hydroxyisoquinoline isomer.
-
Part 3: In-Vitro and In-Vivo Metabolism
The metabolism of synthetic cannabinoids like PB-22 is extensive, and understanding these pathways is critical for identifying appropriate biomarkers of exposure in toxicological screenings.
Major Metabolic Pathways of PB-22
Studies using human liver microsomes (HLM) and hepatocytes have identified two primary metabolic routes for PB-22:
-
Ester Hydrolysis: This is a predominant pathway where the ester linkage is cleaved, yielding 1-pentyl-1H-indole-3-carboxylic acid (PICA) and 8-hydroxyquinoline. This reaction is primarily catalyzed by carboxylesterase 1 (CES1).[3]
-
Oxidative Metabolism: This involves hydroxylation at various positions on the pentyl side chain or the quinoline ring system. These reactions are mediated by cytochrome P450 (CYP) enzymes.[2][4][5] Further oxidation can lead to the formation of ketones or carboxylic acids.
The 7-hydroxyisoquinoline isomer of PB-22 is expected to undergo similar metabolic transformations.
Caption: An overview of the primary metabolic routes for PB-22.
Identified Metabolites of PB-22
The following table summarizes the major metabolites of PB-22 identified in in-vitro studies.
| Metabolite | Biotransformation |
| 1-pentyl-1H-indole-3-carboxylic acid | Ester hydrolysis |
| Hydroxypentyl-PB-22 | Hydroxylation of the pentyl chain |
| PB-22 N-pentanoic acid | Oxidation of the pentyl chain |
| Hydroxy-PB-22 | Hydroxylation of the quinoline ring |
Part 4: Analytical Methodologies for Identification and Quantification
The detection and differentiation of PB-22 and its isomers in biological matrices require sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.
Analytical Workflow
A typical workflow for the analysis of synthetic cannabinoids in urine involves enzymatic hydrolysis, sample extraction, and instrumental analysis.
Caption: A standard procedure for analyzing synthetic cannabinoids in urine.
Protocol: LC-MS/MS Analysis of PB-22 and Metabolites in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution.
-
Add β-glucuronidase to hydrolyze glucuronidated metabolites.
-
Incubate the sample.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to clean up and concentrate the sample.[6]
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid, is common.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| PB-22 | 359.2 | 144.1 | 214.1 |
| Hydroxypentyl-PB-22 | 375.2 | 144.1 | 230.1 |
| PB-22 N-pentanoic acid | 389.2 | 144.1 | 244.1 |
Note: These are representative transitions and should be experimentally optimized.
Part 5: Putative Pharmacological and Toxicological Profile
While the specific pharmacological and toxicological properties of the PB-22 7-hydroxyisoquinoline isomer have not been extensively studied, inferences can be drawn from the parent compound and the general class of synthetic cannabinoids.
Pharmacology
PB-22 is a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[7][8] Its effects are similar to but more intense than those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[7] It is plausible that the 7-hydroxyisoquinoline isomer retains significant affinity for these receptors, as metabolic hydroxylation does not always eliminate activity in synthetic cannabinoids.
Toxicology
Synthetic cannabinoids as a class are associated with a range of adverse effects, including cardiovascular and neurological toxicities.[9][10][11] The greater potency and full agonism of many synthetic cannabinoids compared to THC may contribute to their increased toxicity.[9][11] The metabolites of synthetic cannabinoids can also be pharmacologically active, potentially prolonging the duration of effects and contributing to the overall toxicological profile.[9] Therefore, the PB-22 7-hydroxyisoquinoline isomer should be handled with appropriate safety precautions as its toxicological profile is not fully characterized.
References
- Fantegrossi, W. E., et al. (2014). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ(9)-THC: mechanism underlying greater toxicity? Life Sciences, 97(1), 45–54.
- Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1545–1557.
- Huestis, M. A., & Smith, M. L. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology, 38(3), 139–146.
-
Grokipedia. PB-22. [Link]
- Presley, B. C., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(4), 356–365.
- Liu, C., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(12), 6789.
-
DEA Diversion Control Division. PB-22 and 5F-PB-22. [Link]
- Helfer, A. G., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) (QMMSB) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate) (QMiPSB). Drug Testing and Analysis, 14(12), 2096–2109.
- Gampfer, T. M., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models.
- Chimalakonda, K. C., et al. (2015). Synthetic cannabimimetic agents metabolized by carboxylesterases. Drug Metabolism and Disposition, 43(7), 1016–1024.
- Ossato, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 42(2), 1-13.
- Clark, B. C., & Georgekutty, J. (2019). Review of the many faces of synthetic cannabinoid toxicities. Mental Health Clinician, 9(3), 183–190.
-
Wikipedia. PB-22. [Link]
- Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2595.
- Richards, J. R., & Smith, J. (2023). Cannabinoid Toxicity. In StatPearls.
- Kowalczuk, A. P., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(23), 8535.
- Gerace, E., et al. (2016). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Øiestad, E. L., et al. (2017). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 9(5), 737–749.
- Li, X., et al. (2020). Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. Frontiers in Pharmacology, 11, 797.
- Adamowicz, P., & Zuba, D. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. International Journal of Legal Medicine, 132(1), 131–142.
- Waters Corporation. (2022). Cannabinoid Isomer Identification and Quantitation by UPLC-MS/MS Analysis in Forensic Urine Samples.
- Bäckberg, M., et al. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology, 37(8), 534–541.
- Uchiyama, N., et al. (2014). Synthetic cannabinoids: Synthesis and biological activities. Forensic Toxicology, 32(1), 1–11.
- Zulfiqar, F., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1133–1145.
- Błachut, D., & Szukalska, A. (2016). Identification of a synthetic cannabinoid 5F-NPB-22 (indazole analog 5F-PB-22) by gas chromatography/mass spectrometry (GC/MS) method. Problemy Kryminalistyki, 293(3), 61-68.
- Fu, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1133–1145.
-
Wikipedia. Structural scheduling of synthetic cannabinoids. [Link]
- Kikura-Hanajiri, R., et al. (2014). Identification of a synthetic cannabinoid 5F-NPB-22 (indazole analog 5F-PB-22) by gas chromatography/mass spectrometry (GC/MS) method. Forensic Toxicology, 32(2), 329-335.
- Spaderna, M., et al. (2013). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Addiction Biology, 18(6), 891–895.
- Keasling, A. W., et al. (2021). Pharmacokinetic Approach to Combat the Synthetic Cannabinoid PB-22.
- Johansson, J., et al. (2019). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org.
- Marini, P., et al. (2013). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of Medicinal Chemistry, 56(21), 8434–8450.
- Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine.
- Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers.
- Agency for Toxic Substances and Disease Registry. (1995).
- Li, L., et al. (2026). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics, 14(1), 25.
Sources
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 8. PB-22 - Wikipedia [en.wikipedia.org]
- 9. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
